molecular formula C19H17N B1599654 3-methyl-N,N-diphenylaniline CAS No. 4316-54-5

3-methyl-N,N-diphenylaniline

Cat. No. B1599654
CAS RN: 4316-54-5
M. Wt: 259.3 g/mol
InChI Key: FHMZRXAOGIFMFL-UHFFFAOYSA-N
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Description

3-methyl-N,N-diphenylaniline, also known as 4-Methyltriphenylamine, is an organic compound with the molecular formula C19H17N . It is a derivative of aniline, consisting of an amine bound to two phenyl groups . The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .


Molecular Structure Analysis

The molecular structure of 3-methyl-N,N-diphenylaniline consists of a central nitrogen atom bound to two phenyl groups and one methyl group . The nitrogen atom carries a lone pair of electrons, which can interact with the delocalized electrons in the benzene ring .


Physical And Chemical Properties Analysis

3-methyl-N,N-diphenylaniline has a molecular weight of 259.35 . It is soluble in Toluene . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units, which induces blue to yellow emission in both the solution and the neat solid film .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of N-Methyl-N-Phenyl-3-Phenoxyphenylamidine : This compound, derived from 3-methyl-N,N-diphenylaniline, exhibits potential applications in pharmacology due to predicted biological activities like anti-tumor, anti-cancer, and anti-thrombosis properties. It serves as a starting reagent for synthesizing pharmacologically active derivatives (Popov, Korchagina, & Karataeva, 2013).

Catalysis and Reaction Mechanisms

  • Hydroamination of Diphenylbutadiyne with Primary Arylamines : In this study, the reactivity of 3-methyl-N,N-diphenylaniline in hydroamination reactions is explored. It provides insights into the formation of quinoline derivatives and N-mesityl compounds, which are important for chemical synthesis and industrial applications (Younis, Krieck, Görls, & Westerhausen, 2015).

Materials Science and Optoelectronics

  • Microwave-Assisted Synthesis of Charge-Transfer Photosensitizers : This research demonstrates the use of 3-methyl-N,N-diphenylaniline in the synthesis of donor-acceptor compounds for optoelectronic applications. The resulting compounds show promise in areas like solar energy conversion and electronic device fabrication (Caicedo et al., 2017).
  • Synthesis and Electroluminescent Properties of Anthracene Derivatives : This study focuses on synthesizing organic compounds with diphenylamine or triphenylamine side groups for use in electroluminescent devices. It highlights the potential of 3-methyl-N,N-diphenylaniline derivatives in developing high-efficiency organic light-emitting diodes (OLEDs) (Kim et al., 2009).

Medicinal Chemistry and Drug Development

  • Novel Quinoxaline Derivatives for Antibacterial and Anticancer Studies : The derivatives of 3-methyl-N,N-diphenylaniline, like MDBD, have shown potent antibacterial and anticancer activities. This research opens avenues for developing new pharmacological agents (Ahamed et al, 2022)

Safety And Hazards

The safety data sheet for 3-methyl-N,N-diphenylaniline suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

3-methyl-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMZRXAOGIFMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454751
Record name 3-Methyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N,N-diphenylaniline

CAS RN

4316-54-5
Record name 3-Methyl-N,N-diphenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same equipment and conditions as in example I were employed with the following charge: 20.4 grams (0.1 mole) iodobenzene, 27.5 grams (0.15 mole) 3-methyldiphenylamine, 15.0 grams copper powder and 30.0 milliliters of Soltrol® 170. The above-identified intended product was obtained as colorless crystals having a melting point of 69°-70° C. Yield 75%.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Wiefermann, TJJ Müller - Dyes and Pigments, 2023 - Elsevier
A series of triphenylamine-pyridine chromophores is readily synthesized by bromine-lithium exchange borylation-Suzuki (BLEBS) sequence in moderate to good yields. Their electronic …
Number of citations: 1 www.sciencedirect.com
TL Wu, SY Liao, PY Huang, ZS Hong… - … applied materials & …, 2019 - ACS Publications
Exciplex emitters have emerged as an important class of thermally activated delayed fluorescence (TADF) materials for highly efficient OLEDs. A TADF exciplex emitter requires an …
Number of citations: 36 pubs.acs.org
J Wiefermann, P Schmeinck, C Ganter… - … –A European Journal, 2022 - Wiley Online Library
Four novel intensively blue luminescent chromophores were readily synthesized by bromine‐lithium exchange borylation‐Suzuki (BLEBS) sequence in moderate to good yields. Their …
J Wiefermann, JM Kaminski, E Pankert… - …, 2023 - Wiley Online Library
In this work, we perform an in‐depth investigation of the optoelectronic properties of a blue emitter (4’’‐(diphenylamino)‐2’’‐methyl‐[1,1’:4’,1’’‐terphenyl]‐4‐carbonitrile), which was …
ZY Wang, LX Shi, LJ Xu, LY Zhang, JY Wang… - Journal of Materials …, 2021 - pubs.rsc.org
High color purity with narrow-band emission is a key factor for full-color displays. However, phosphorescent metal complexes typically exhibit broad emission with a full width at half …
Number of citations: 4 pubs.rsc.org
W Haselbach, JM Kaminski, LN Kloeters… - … A European Journal, 2023 - Wiley Online Library
Emitters for organic light‐emitting diodes (OLEDs) based on thermally activated delayed fluorescence (TADF) require small singlet (S 1 )‐triplet (T 1 ) energy gaps as well as fast …
D Zhou, CH Ryoo, D Liu, S Wang… - Advanced Optical …, 2020 - Wiley Online Library
Four crucifix‐shaped molecules, named TPA‐BPSB, DMAc‐BPSB, MTPA‐BPSB and MDMAc‐BPSB, bearing the same acceptor fragment of bis(phenylsulfonyl)benzene (BPSB) and …
Number of citations: 27 onlinelibrary.wiley.com
K Said, RB Salem - Letters in Organic Chemistry, 2022 - ingentaconnect.com
A practical and promising protocol was developed for N-arylations of various aromatic amines. This protocol was carried out through the coupling reaction between various aryl halides …
Number of citations: 0 www.ingentaconnect.com
SG Modha, MV Popescu… - The Journal of organic …, 2017 - ACS Publications
A one-pot domino N-arylation protocol is described using diaryliodonium reagents under copper catalysis. The reaction uses both aryl groups of the diaryliodonium reagent to generate …
Number of citations: 27 pubs.acs.org
GA Sommer - docserv.uni-duesseldorf.de
effizientes Werkzeug zum Aufbau von Page 1 Masuda-Borylierung-Suzuki-Kupplung als effizientes Werkzeug zum Aufbau von Wirk- und Effektstoffen Inaugural-Dissertation Zur …
Number of citations: 2 docserv.uni-duesseldorf.de

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